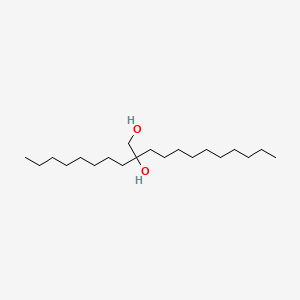
2-Octyldodecane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octyldodecane-1,2-diol is a chemical compound with the molecular formula C20H42O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its branched structure, which contributes to its unique chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Octyldodecane-1,2-diol can be synthesized through the hydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting intermediate with sodium bisulfite (NaHSO3). The reaction typically occurs under mild conditions and yields the desired diol with high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The hydroxylation reaction can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
2-Octyldodecane-1,2-diol undergoes various chemical reactions, including:
Reduction: Reduction of the diol can lead to the formation of alkanes or alcohols, depending on the reducing agent used.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated compounds, esters
科学的研究の応用
2-Octyldodecane-1,2-diol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Octyldodecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the diol can form hydrogen bonds with other molecules, influencing their stability and reactivity. This property is particularly useful in applications such as drug delivery, where the diol can enhance the solubility and bioavailability of active pharmaceutical ingredients .
類似化合物との比較
Similar Compounds
2-Octyl-1-dodecanol: Similar in structure but contains only one hydroxyl group.
1,2-Dodecanediol: A diol with a similar carbon chain length but different branching.
2-Octyl-1,2-decanediol: Another diol with a similar structure but different carbon chain length.
Uniqueness
2-Octyldodecane-1,2-diol is unique due to its branched structure and the presence of two hydroxyl groups. This combination of features gives it distinct chemical properties, such as higher solubility in organic solvents and enhanced reactivity in certain chemical reactions .
特性
CAS番号 |
64310-10-7 |
|---|---|
分子式 |
C20H42O2 |
分子量 |
314.5 g/mol |
IUPAC名 |
2-octyldodecane-1,2-diol |
InChI |
InChI=1S/C20H42O2/c1-3-5-7-9-11-12-14-16-18-20(22,19-21)17-15-13-10-8-6-4-2/h21-22H,3-19H2,1-2H3 |
InChIキー |
SWBISRNSTYVHNU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)

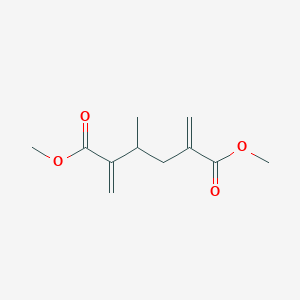
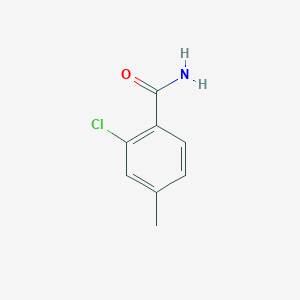

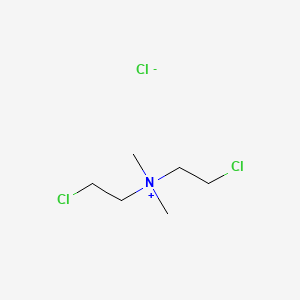
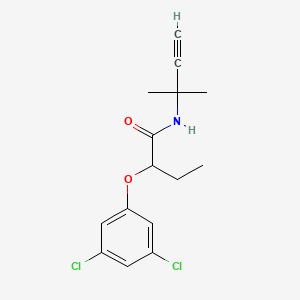

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
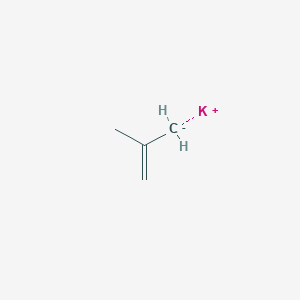
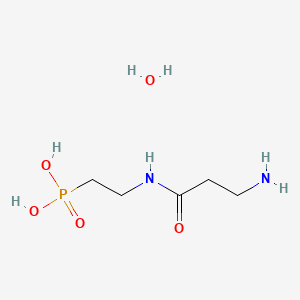
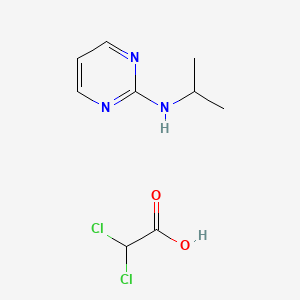
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
